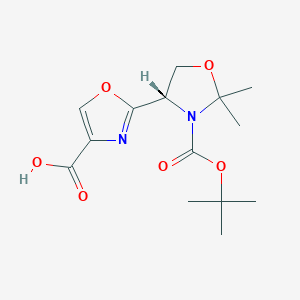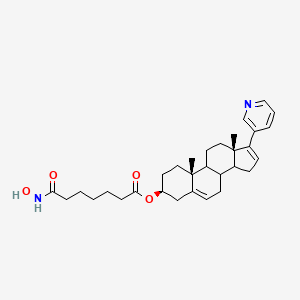
S2/IAPinh
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S2/IAPinh is a novel drug candidate designed to improve survival in models of pancreatic and ovarian cancer. This compound is a conjugate created by linking a clinically underperforming second mitochondria-derived activator of caspases mimetic (LCL161) with an inhibitor of apoptosis proteins (IAPinh) and the sigma-2 ligand SW43 . The compound has shown significant potential in enhancing cancer selectivity and improving internalization into cancer cells .
Vorbereitungsmethoden
S2/IAPinh is synthesized by chemically linking the sigma-2 ligand SW43 with IAPinh (LCL161) . The synthetic route involves deprotecting the commercially available compound 1 and coupling it with substituted SW43 . The reaction conditions and industrial production methods are not extensively detailed in the available literature, but the synthesis process has been optimized for improved pharmacological activity .
Analyse Chemischer Reaktionen
S2/IAPinh undergoes various chemical reactions, primarily focusing on inducing apoptosis in cancer cells. The compound’s mechanism involves the degradation of cellular inhibitor of apoptosis proteins-1 (cIAP-1) and the activation of caspases 3 and 8 . Common reagents and conditions used in these reactions include cell viability assays and preclinical models of pancreatic and ovarian cancer . The major products formed from these reactions are apoptotic cancer cells, leading to reduced tumor growth rates and increased survival rates .
Wissenschaftliche Forschungsanwendungen
S2/IAPinh has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, the compound is used to study the synthesis and optimization of drug conjugates . In biology, it is utilized to investigate the mechanisms of apoptosis and cancer cell selectivity . In medicine, this compound has shown promising results in preclinical models of pancreatic and ovarian cancer, demonstrating improved pharmacological activity and reduced tumor growth rates .
Wirkmechanismus
The mechanism of action of S2/IAPinh involves the degradation of cellular inhibitor of apoptosis proteins-1 (cIAP-1) and the activation of caspases 3 and 8 . This process leads to the induction of apoptosis in cancer cells, resulting in reduced tumor growth rates and increased survival rates . The molecular targets and pathways involved include the sigma-2 receptor TMEM973, which is overexpressed in various human malignancies, including pancreatic, ovarian, lung, and breast cancers .
Vergleich Mit ähnlichen Verbindungen
S2/IAPinh is unique compared to other similar compounds due to its combination of a sigma-2 ligand (SW43) and an inhibitor of apoptosis proteins (IAPinh) . Similar compounds include other sigma-2 ligands and second mitochondria-derived activator of caspases mimetics, such as SW43 and LCL161 . this compound demonstrates markedly improved pharmacological activity and cancer cell selectivity compared to its individual components and their equimolar mixtures .
Eigenschaften
Molekularformel |
C52H75Cl2FN6O6S |
|---|---|
Molekulargewicht |
1002.2 g/mol |
IUPAC-Name |
[9-[10-[[1-[[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]decyl]-9-azabicyclo[3.3.1]nonan-3-yl] N-(2-methoxy-5-methylphenyl)carbamate;dihydrochloride |
InChI |
InChI=1S/C52H73FN6O6S.2ClH/c1-35-22-27-46(64-3)43(31-35)56-52(63)65-42-32-40-19-15-20-41(33-42)58(40)29-14-9-7-5-4-6-8-13-28-54-36(2)49(61)57-47(37-17-11-10-12-18-37)51(62)59-30-16-21-45(59)50-55-44(34-66-50)48(60)38-23-25-39(53)26-24-38;;/h22-27,31,34,36-37,40-42,45,47,54H,4-21,28-30,32-33H2,1-3H3,(H,56,63)(H,57,61);2*1H/t36?,40?,41?,42?,45-,47-;;/m0../s1 |
InChI-Schlüssel |
KNGPXZVVQVHNAL-DJVBKODRSA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)OC2CC3CCCC(C2)N3CCCCCCCCCCNC(C)C(=O)N[C@@H](C4CCCCC4)C(=O)N5CCC[C@H]5C6=NC(=CS6)C(=O)C7=CC=C(C=C7)F.Cl.Cl |
Kanonische SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)OC2CC3CCCC(C2)N3CCCCCCCCCCNC(C)C(=O)NC(C4CCCCC4)C(=O)N5CCCC5C6=NC(=CS6)C(=O)C7=CC=C(C=C7)F.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Pyridinecarboxamide, 4-[[6-[[[[4-chloro-3-(trifluoromethyl)phenyl]amino]iminomethyl]amino]-3-pyridinyl]oxy]-N-methyl-](/img/structure/B12386121.png)
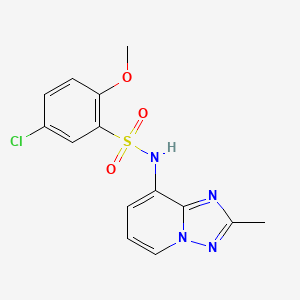
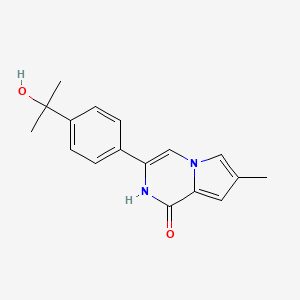

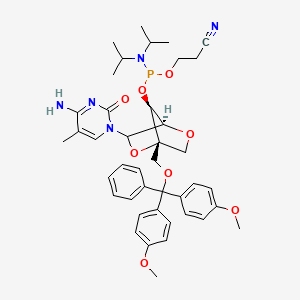
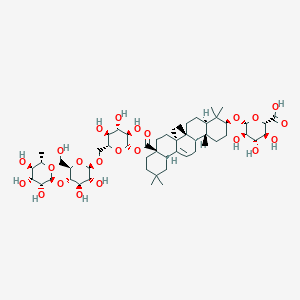




![1-[(1S)-2-[(2R)-2-(1-benzothiophen-7-yl)pyrrolidin-1-yl]-1-(5-bromo-2-methoxyphenyl)-2-oxoethyl]-3-(1,2,3,4-tetrahydroquinolin-6-ylmethyl)urea](/img/structure/B12386182.png)
